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Compound of Interest

Compound Name: 2,2'-Oxybisbutan-1-ol

Cat. No.: B15178004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 2,2'-Oxybisbutan-1-ol. Given the limited availability of specific experimental data

for this compound, this document also outlines standard methodologies for determining its key

characteristics and discusses its general reactivity based on its functional groups.

Core Properties of 2,2'-Oxybisbutan-1-ol
2,2'-Oxybisbutan-1-ol, with the CAS Number 55011-26-2, is a difunctional organic molecule

containing both ether and primary alcohol functionalities. Its structure consists of two butanol

backbones linked by an oxygen atom at the C2 position of each chain.

Table 1: General and Physical Properties of 2,2'-Oxybisbutan-1-ol
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Property Value Source/Comment

IUPAC Name 2,2'-Oxybis(butan-1-ol) ---

Synonyms
2,2'-Oxybis[1-butanol]; 1-

Butanol, 2,2'-oxybis-
[1]

CAS Number 55011-26-2 [1]

Molecular Formula C₈H₁₈O₃ [1]

Molecular Weight 162.23 g/mol [1][2]

Appearance
Expected to be a colorless

liquid at room temperature
Based on similar compounds

Boiling Point

Data for the 4,4'- isomer is 138

°C at 0.8 Torr. The 2,2'-

isomer's boiling point is

expected to be in a similar

range.

[3]

Melting Point
Not readily available. Expected

to be low.
---

Density
Data for the 4,4'- isomer is

0.9999 g/cm³ at 26 °C.
[3]

Solubility

Expected to be slightly soluble

in water and soluble in

common organic solvents like

alcohols, ethers, and

chloroform.

Based on structural similarity

to other ether-alcohols.[3]

Chemical Reactivity and Stability
The chemical behavior of 2,2'-Oxybisbutan-1-ol is dictated by its two primary functional

groups: the ether linkage and the primary hydroxyl groups.

Ether Group Reactivity:
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Acid Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions

using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), typically at

elevated temperatures.

Oxidation: Ethers are relatively resistant to oxidation. However, prolonged exposure to air

and light can lead to the slow formation of explosive peroxides. It is advisable to store such

compounds in dark, airtight containers.

Primary Alcohol Group Reactivity:

Oxidation: The primary alcohol groups can be oxidized to aldehydes and further to carboxylic

acids using appropriate oxidizing agents.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g.,

acid chlorides, anhydrides) to form esters.

Williamson Ether Synthesis: The alcohol can be deprotonated with a strong base to form an

alkoxide, which can then react with an alkyl halide to form a new ether linkage.

General Reactivity:

The presence of two hydroxyl groups allows for the formation of di-esters or other

bifunctional derivatives.

The molecule can act as a chelating agent for certain metal ions.

Experimental Protocols
While specific, published experimental protocols for 2,2'-Oxybisbutan-1-ol are not readily

available, standard organic chemistry techniques can be employed to determine its properties.

Determination of Boiling Point (Thiele Tube Method)
A precise method for determining the boiling point of a small quantity of a liquid.

Methodology:

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube containing the

sample.

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-

boiling point oil.

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary

tube.

The heat source is removed, and the apparatus is allowed to cool slowly.

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Solubility
A qualitative and quantitative assessment of the solubility in various solvents.

Methodology:

Qualitative Assessment: To a series of test tubes, each containing a small, measured amount

of 2,2'-Oxybisbutan-1-ol, add a specific volume of a solvent (e.g., water, ethanol, acetone,

hexane). Observe for the formation of a homogeneous solution or the presence of separate

layers.

Quantitative Assessment: Prepare a saturated solution of 2,2'-Oxybisbutan-1-ol in a chosen

solvent at a specific temperature. Carefully separate the saturated solution from any

undissolved solute. A known volume of the saturated solution is then analyzed (e.g., by

gravimetric analysis after solvent evaporation or by a suitable chromatographic technique) to

determine the concentration of the dissolved solute.

Spectroscopic Data
Specific spectral data for 2,2'-Oxybisbutan-1-ol is not widely published. However, the

expected spectral characteristics can be inferred from its structure.

Table 2: Predicted Spectroscopic Features for 2,2'-Oxybisbutan-1-ol
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Technique Expected Features

¹H NMR

- Broad singlet corresponding to the two -OH

protons (variable chemical shift).- Multiplets in

the range of 3.0-4.0 ppm for the -CH₂-O- and -

CH-O- protons.- Multiplets in the range of 0.8-

1.7 ppm for the alkyl chain protons.

¹³C NMR

- Peaks in the range of 60-80 ppm for the

carbons attached to oxygen atoms.- Peaks in

the range of 10-40 ppm for the other alkyl

carbons.

IR Spectroscopy

- A broad absorption band in the region of 3200-

3600 cm⁻¹ due to the O-H stretching of the

alcohol groups.- C-H stretching absorptions in

the range of 2850-3000 cm⁻¹.- A characteristic

C-O stretching band for the ether linkage around

1100 cm⁻¹.

Mass Spectrometry

- The molecular ion peak (M⁺) at m/z = 162.23.-

Fragmentation patterns corresponding to the

loss of water, alkyl groups, and cleavage of the

ether bond.

Applications and Future Research
While no specific applications in drug development for 2,2'-Oxybisbutan-1-ol have been

identified in the literature, its structural motifs suggest potential utility as:

A linker molecule in the synthesis of more complex structures.

A polar solvent or co-solvent in various chemical reactions.

A starting material for the synthesis of specialty polymers or surfactants.

Further research is required to fully characterize this compound and explore its potential

applications in medicinal chemistry, materials science, and other scientific disciplines.
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Experimental Workflow Diagram
The following diagram illustrates a general workflow for the characterization of an unknown

liquid organic compound like 2,2'-Oxybisbutan-1-ol.

Initial Analysis

Spectroscopic Characterization

Chemical Analysis

Data Interpretation and Reporting

Obtain Sample of 2,2'-Oxybisbutan-1-ol

Determine Physical Properties
(Boiling Point, Density, Refractive Index)

¹H and ¹³C NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Solubility Testing
(Water, Organic Solvents)

Correlate all data to confirm structure and purity

Reactivity Screening
(Oxidation, Esterification)

Generate Technical Report/Whitepaper

Click to download full resolution via product page

Workflow for the characterization of 2,2'-Oxybisbutan-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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